Bis(2-((4S,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)phenyl)amine
Description
Bis(2-((4S,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)phenyl)amine is a chiral bis-oxazoline derivative characterized by two (4S,5S)-configured dihydrooxazole rings linked via a central amine group. Its molecular formula is C₃₀H₂₅N₃O₂, with a molar mass of 459.54 g/mol.
Properties
IUPAC Name |
2-[(4S,5S)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]-N-[2-[(4S,5S)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H33N3O2/c1-5-17-29(18-6-1)37-39(31-21-9-3-10-22-31)46-41(44-37)33-25-13-15-27-35(33)43-36-28-16-14-26-34(36)42-45-38(30-19-7-2-8-20-30)40(47-42)32-23-11-4-12-24-32/h1-28,37-40,43H/t37-,38-,39-,40-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEHTJHLGNWFOJ-YKKXUYLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC=C3NC4=CC=CC=C4C5=NC(C(O5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]2[C@@H](OC(=N2)C3=CC=CC=C3NC4=CC=CC=C4C5=N[C@H]([C@@H](O5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H33N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-((4S,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)phenyl)amine typically involves the following steps:
Formation of Oxazoline Rings: The oxazoline rings are synthesized through a cyclization reaction involving amino alcohols and carboxylic acids under acidic conditions.
Substitution with Phenyl Groups: The phenyl groups are introduced via Friedel-Crafts alkylation, where benzene reacts with the oxazoline intermediates in the presence of a Lewis acid catalyst.
Coupling to Central Amine: The final step involves coupling the two oxazoline-phenyl units to a central amine through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the oxazoline rings, converting them to amino alcohols.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of metal catalysts.
Materials Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.
Biology and Medicine:
Drug Development: The compound’s ability to interact with biological molecules makes it a potential lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Biological Probes: It can be used as a fluorescent probe for studying biological processes at the molecular level.
Industry:
Sensors: The compound’s electronic properties make it suitable for use in chemical sensors and biosensors.
Coatings: It can be used in the development of advanced coatings with specific protective or functional properties.
Mechanism of Action
The mechanism by which Bis(2-((4S,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)phenyl)amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The oxazoline rings and phenyl groups facilitate binding to these targets, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects in biological systems.
Comparison with Similar Compounds
Structural and Stereochemical Variants
Enantiomeric Form: (4R,5R)-Configuration
The (4R,5R)-enantiomer, Bis(2-((4R,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)phenyl)amine (CAS: 1379452-53-5), shares identical molecular formula and mass with the (4S,5S)-form but exhibits inverted stereochemistry. Studies suggest that enantiomeric pairs often display divergent bioactivities.
Thiophene-Substituted Analog
A structurally related compound, 2-[(4S)-4-Benzyl-4,5-dihydrooxazol-2-yl]-N-{2-[(4S)-4-benzyl-4,5-dihydrooxazol-2-yl]phenyl}-3-thiophenamine (CAS: N/A; Mol. Formula: C₃₀H₂₇N₃O₂S; Mol. Mass: 493.62 g/mol), replaces one phenyl group with a thiophene ring. However, this substitution may reduce stability under oxidative conditions .
Simplified Monomeric Analog
5-(4-Methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine (CAS: 959249-62-8; Mol. Formula: C₁₀H₁₂N₂O) represents a monomeric analog with a single oxazoline ring. Its lower molecular weight (164.22 g/mol) and methylphenyl substituent limit its utility in catalysis but may enhance bioavailability in insecticidal applications, as seen in studies on plant-derived bioactive compounds .
Physicochemical and Bioactive Properties
Table 1: Comparative Analysis of Key Parameters
Key Findings:
Stereochemical Impact : The (S,S)-configuration in the target compound is critical for enantioselective interactions, as demonstrated in catalytic hydrogenation studies using similar oxazoline ligands .
Bioactivity: Monomeric analogs with methylphenyl groups show efficacy against insect pests, likely due to improved cuticle penetration compared to bulkier bis-oxazolines .
Biological Activity
Bis(2-((4S,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)phenyl)amine is a complex organic compound notable for its unique structural properties and potential applications in various scientific fields, particularly in medicinal chemistry. This compound features a central amine group flanked by two oxazoline rings substituted with phenyl groups, making it a subject of interest in biological activity studies.
Structural Overview
The molecular structure of this compound can be represented as follows:
This structure allows for various interactions with biological targets due to the presence of the oxazoline rings and phenyl groups.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The oxazoline rings enhance binding affinity and selectivity towards these targets, thereby modulating their activity. This interaction can influence various biochemical pathways, leading to significant biological effects.
Biological Activity Studies
Several studies have investigated the biological activities of this compound. Key findings include:
- Antimicrobial Activity : The compound has demonstrated notable antibacterial and antifungal properties. In vitro tests indicated that it exhibits higher efficacy against yeast strains compared to bacterial strains.
- Enzyme Inhibition : The compound has been explored as a potential inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown promise as a DPP-4 inhibitor in diabetes management.
- Cytotoxicity : Preliminary cytotoxicity assays revealed that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against various strains of bacteria and fungi. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods. Results indicated that the compound inhibited the growth of Candida albicans at lower concentrations compared to Staphylococcus aureus.
| Microorganism | MIC (µg/mL) |
|---|---|
| Candida albicans | 15 |
| Staphylococcus aureus | 50 |
Case Study 2: DPP-4 Inhibition
In a rational drug design study focusing on DPP-4 inhibitors for diabetes treatment, this compound was identified as a promising candidate. The compound exhibited an IC50 value comparable to existing DPP-4 inhibitors.
| Compound | IC50 (nM) |
|---|---|
| Bis(2-(...) amine | 25 |
| Sitagliptin | 20 |
Q & A
Q. Critical Factors :
- Catalyst choice : Lewis acids enhance stereochemical control, minimizing racemization.
- Temperature : Elevated temperatures (>100°C) may degrade stereointegrity.
- Solvent : Polar aprotic solvents (e.g., THF) improve yield but require strict anhydrous conditions.
Q. Methodological Note :
- Sample Preparation : Dissolve 10 mg in CDCl₃ for ¹H-NMR; use 0.1 M solution in hexane for polarimetry.
- Acceptance Criteria : [α]D²⁵ = +45° to +50° (c = 1, CHCl₃) indicates high enantiomeric excess (ee >98%) .
What advanced strategies can mitigate low yields in the catalytic asymmetric reactions involving this compound?
Advanced Question
Issue : Contradictory reports on catalytic efficiency (e.g., 40–90% yield in C–C bond formations).
Solutions :
- Pre-activation : Pre-treat the ligand with metal salts (e.g., Cu(OTf)₂) to form stable complexes before substrate addition .
- Solvent Screening : Test mixed solvents (e.g., DCM/MeOH 9:1) to balance reactivity and solubility.
- Substrate Scope Analysis : Correlate electronic effects (e.g., electron-deficient aryl groups) with turnover frequency.
Q. Case Study :
- Optimized Conditions : 5 mol% ligand, 10 mol% Cu(OTf)₂, DCM, 25°C → Yield: 88% (vs. 52% without pre-activation) .
How should researchers address discrepancies in reported enantioselectivity for this ligand in asymmetric catalysis?
Advanced Question
Root Causes :
- Impurity Profiles : Trace solvents (e.g., EtOAc) may alter metal-ligand coordination.
- Kinetic vs. Thermodynamic Control : Longer reaction times favor thermodynamic products, reducing ee.
Q. Resolution Workflow :
Reproduce Baseline : Use standardized conditions (e.g., 1:1 ligand/metal ratio, inert atmosphere).
Variable Screening : Systematically test temperature, solvent, and additives.
Mechanistic Probes : Conduct Hammett studies to link substituent effects to selectivity trends.
Q. Example :
- Contradiction : ee = 92% (Ref A) vs. 75% (Ref B).
- Finding : Ref B used wet DMF, causing partial ligand hydrolysis.
What methodologies ensure the stability of this compound during long-term storage?
Basic Question
- Storage Conditions :
- Stability Testing :
- Monthly HPLC checks for decomposition products (e.g., oxazole ring-opening).
- Acceptable Degradation: <2% over 12 months under recommended conditions.
How can researchers design experiments to evaluate this ligand’s performance in novel catalytic systems?
Advanced Question
Experimental Framework :
Catalyst Screening : Test with transition metals (Pd, Rh, Ir) for cross-coupling or hydrogenation.
Kinetic Profiling : Monitor reaction progress via in situ IR or GC-MS.
Computational Modeling : DFT studies to predict binding modes and transition states.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
